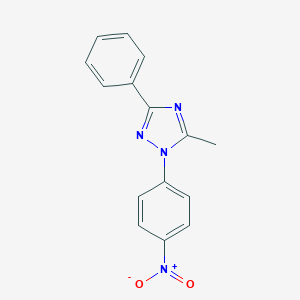
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antioxidant activity and to scavenge free radicals. In terms of physiological effects, the compound has been shown to have anti-inflammatory activity and to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-. One of the main areas of research is its potential as a therapeutic agent. Further studies are needed to explore its efficacy and safety in vivo. Another area of research is its potential as a diagnostic tool. The compound has been shown to have fluorescent properties, which may make it useful in imaging studies. Additionally, further studies are needed to explore the full range of biological activities of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- can be achieved through various methods. One of the most common methods is the Huisgen cycloaddition reaction of 4-nitrophenyl azide and 5-methyl-3-phenyl-1H-1,2,4-triazole. This reaction yields the desired product with high yield and purity. Other methods include the use of copper catalysis and microwave irradiation.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against a wide range of microorganisms and has shown significant inhibition of their growth. It has also been tested against various cancer cell lines and has shown promising results in inhibiting their proliferation.
Eigenschaften
| 115591-24-7 | |
Molekularformel |
C15H12N4O2 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
5-methyl-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H12N4O2/c1-11-16-15(12-5-3-2-4-6-12)17-18(11)13-7-9-14(10-8-13)19(20)21/h2-10H,1H3 |
InChI-Schlüssel |
JXEWDROHALNZJK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Löslichkeit |
5.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


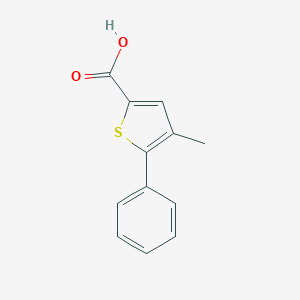
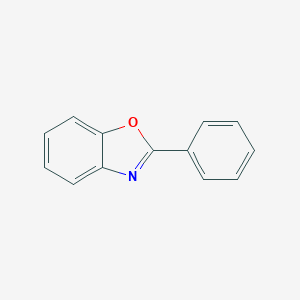
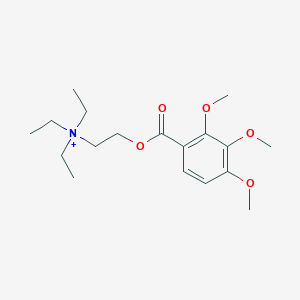
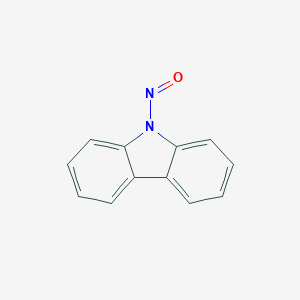
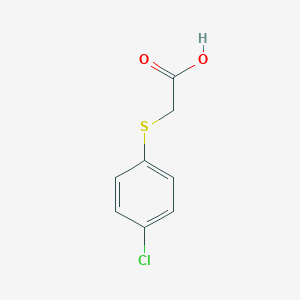


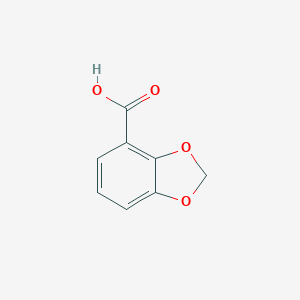
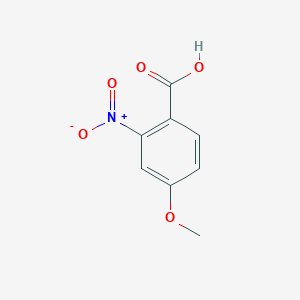


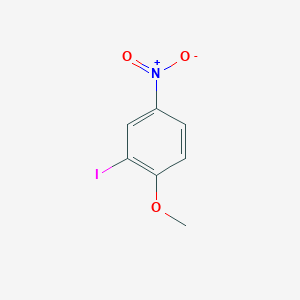
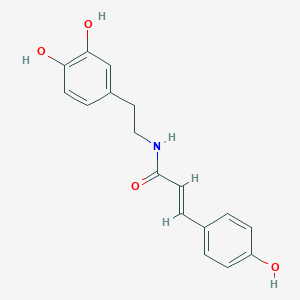
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
